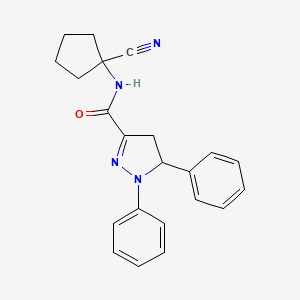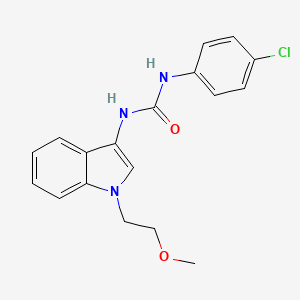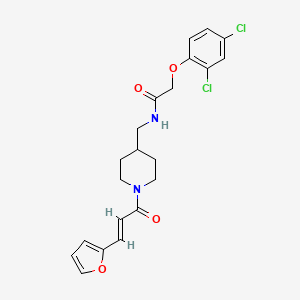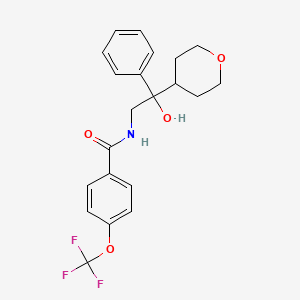
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of compounds known as pyrazoles and has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act on various molecular targets in the body. N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to modulate the activity of various enzymes and receptors, including the N-methyl-D-aspartate (NMDA) receptor, the gamma-aminobutyric acid (GABA) receptor, and the cyclooxygenase (COX) enzyme.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. In neuroscience, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to exhibit neuroprotective effects, enhance synaptic plasticity, and improve cognitive function. In cancer research, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to exhibit anti-tumor effects, induce apoptosis, and inhibit angiogenesis. In immunology, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to modulate the immune system, reduce inflammation, and enhance immune function.
实验室实验的优点和局限性
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide also has several limitations, including its high cost, the complexity of its synthesis, and the lack of understanding of its exact mechanism of action.
未来方向
There are several future directions for research on N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide. In neuroscience, future research could focus on the potential therapeutic applications of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, future research could focus on the potential use of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide in combination with other anti-cancer agents to enhance its anti-tumor effects. In immunology, future research could focus on the potential use of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide as a treatment for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide and its potential applications in other fields.
合成方法
The synthesis of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of cyclopentanone with malononitrile to form a cyclopentenone intermediate. This intermediate is then reacted with hydrazine to form the pyrazoline ring. The final step involves the reaction of the pyrazoline intermediate with diphenylacetic acid to form the final product, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide.
科学研究应用
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and immunology. In neuroscience, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to exhibit anti-tumor effects and has been studied as a potential treatment for various types of cancer. In immunology, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to modulate the immune system and has been studied as a potential treatment for autoimmune diseases.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2,3-diphenyl-3,4-dihydropyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c23-16-22(13-7-8-14-22)24-21(27)19-15-20(17-9-3-1-4-10-17)26(25-19)18-11-5-2-6-12-18/h1-6,9-12,20H,7-8,13-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYUCWVYQWJQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2640556.png)



![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2640563.png)
![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2640564.png)

![1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2640566.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2640567.png)

![N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2640571.png)
![[3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2640573.png)

